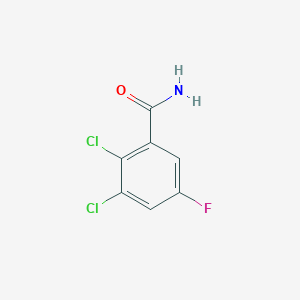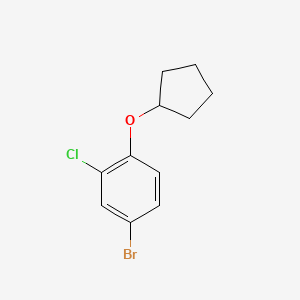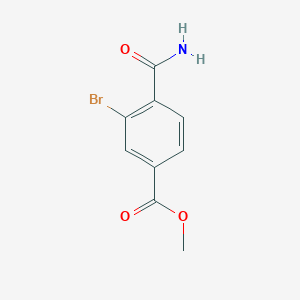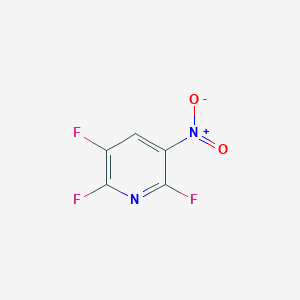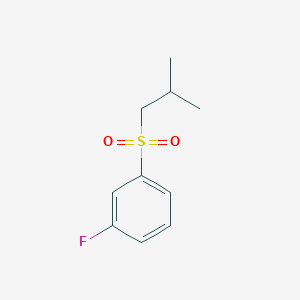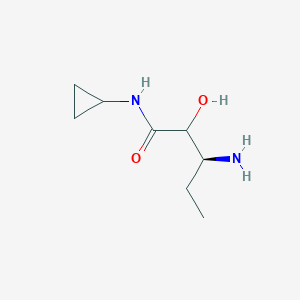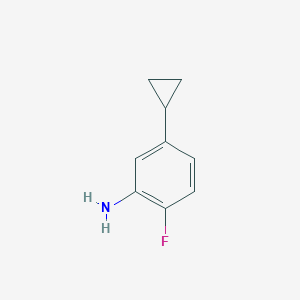
5-环丙基-2-氟苯胺
描述
5-Cyclopropyl-2-fluoroaniline is a chemical compound with the molecular formula C9H10FN . It has a molecular weight of 151.18 . This compound is typically stored at -20°C .
Synthesis Analysis
The synthesis of 5-cyclopropyl-2-fluoroaniline involves a reaction with tetrakis (triphenylphosphine) palladium (0) and caesium carbonate in water at 100°C for 17 hours under an inert atmosphere . The reaction is complete when TLC (EtOAc:PE=l :3) shows no change . The product is then purified by flash chromatography (silica gel, EtOAc:PE=3:7) to yield the title compound .Molecular Structure Analysis
The InChI code for 5-Cyclopropyl-2-fluoroaniline is 1S/C9H10FN/c10-8-4-3-7 (5-9 (8)11)6-1-2-6/h3-6H,1-2,11H2 . This indicates the presence of a cyclopropyl group and a fluorine atom attached to an aniline group .Physical And Chemical Properties Analysis
5-Cyclopropyl-2-fluoroaniline is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .科学研究应用
药物的光催化降解
通过其结构类似物,5-环丙基-2-氟苯胺已被涉及在探索环境中药物的光催化降解的研究中。例如,光催化氧化被应用于降解像5-氟尿嘧啶这样的细胞毒性药物,展示了显著的去除效率。这项研究强调了光催化过程在减轻水环境中药物污染物的潜力 (Lin & Lin, 2014)。
杀虫活性
5-环丙基-2-氟苯胺的衍生物,特别是2-氟苯基-5-芳基/环丙基-1,3,4-噁二唑,已展示出显著的杀虫活性。这些化合物的合成及其对粘虫(Pseudaletia separata Walker)的有效性突显了它们在农业应用中的潜在用途 (Shi et al., 2000)。
有机合成中的分歧重排
这种分子已成为关注环丙基取代的氟环氧乙烷重排的研究的一部分。研究揭示了环丙基取代的氟环氧乙烷可以经历分歧重排,为有机化学中新颖合成策略的途径打开了可能 (Luo et al., 2014)。
在光物理学研究中的作用
该化合物的衍生物已在光物理学研究中找到应用。例如,通过与DNA连接的类似于5-环丙基-2-氟苯胺结构的连接剂连接的磺酰吲哚碳青色荧光染料表现出显著的堆积在DNA上,影响荧光寿命测量和FRET效率。这些发现对于理解荧光染料-DNA相互作用在单分子实验中至关重要 (Ouellet et al., 2011)。
抗氧化和抗菌性能
与5-环丙基-2-氟苯胺结构相关的4-环丙基-5-(2-氟苯基)芳基肼基-2,3-二氢噻唑已被合成并评估其抗氧化和抗菌活性。这些化合物显示出显著的抗氧化性能和中等的抗菌活性,表明它们在制药和生物应用中的潜在用途 (Ghanbari Pirbasti et al., 2016)。
生物成像应用
将环丙基和氟苯胺结构包含在荧光染料中对于新型成像剂的开发至关重要。例如,三氨基环丙烯阳离子已被合成并用作DNA可视化和细胞培养中的核染色的小分子有机荧光剂,展示了这类化合物在生物成像中的潜力 (Guest et al., 2020)。
安全和危害
5-Cyclopropyl-2-fluoroaniline is classified as a warning hazard under the GHS07 pictogram . It may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
Mode of Action
The exact mode of action of 5-Cyclopropyl-2-fluoroaniline is currently unknown due to the lack of specific information in the literature . Aniline derivatives typically interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking. The presence of the cyclopropyl and fluoro groups may influence the compound’s binding affinity and selectivity for its targets.
Biochemical Pathways
For instance, cyclopropane fatty acids play a role in bacterial membrane physiology . The fluoroaniline moiety may also influence various biochemical pathways, given that fluorinated compounds are often used in medicinal chemistry due to their unique biochemical properties .
Action Environment
The action, efficacy, and stability of 5-Cyclopropyl-2-fluoroaniline can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and interaction with its targets . Additionally, the presence of other molecules in the environment can influence the compound’s bioavailability and efficacy.
属性
IUPAC Name |
5-cyclopropyl-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNOSVALSOOKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one](/img/structure/B1403163.png)
![2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403164.png)
![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1403165.png)
![(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1403166.png)
![2-Iodoimidazo[1,2-a]pyridine](/img/structure/B1403167.png)

